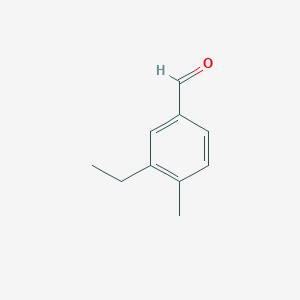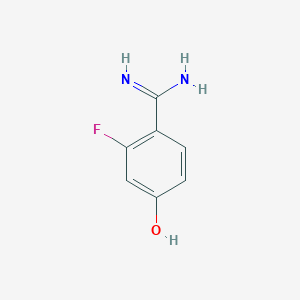
4-(Diaminomethylidene)-3-fluorocyclohexa-2,5-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Diaminomethylidene)-3-fluorocyclohexa-2,5-dien-1-one is a synthetic organic compound characterized by its unique structure, which includes a fluorine atom and a diaminomethylidene group attached to a cyclohexa-2,5-dien-1-one ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Diaminomethylidene)-3-fluorocyclohexa-2,5-dien-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a cyclohexa-2,5-dien-1-one derivative, followed by the introduction of the diaminomethylidene group through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, ensures the compound meets the required specifications for further applications.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Diaminomethylidene)-3-fluorocyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can replace the fluorine atom in the presence of catalysts.
Major Products: The major products formed from these reactions include various substituted cyclohexa-2,5-dien-1-one derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
4-(Diaminomethylidene)-3-fluorocyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-(Diaminomethylidene)-3-fluorocyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The diaminomethylidene group can form hydrogen bonds and electrostatic interactions with active sites, while the fluorine atom enhances the compound’s stability and reactivity. These interactions can modulate biological pathways, leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
4-(Diaminomethylidene)-cyclohexa-2,5-dien-1-one: Lacks the fluorine atom, resulting in different reactivity and stability.
3-Fluorocyclohexa-2,5-dien-1-one: Lacks the diaminomethylidene group, affecting its biological activity.
4-(Aminomethylidene)-3-fluorocyclohexa-2,5-dien-1-one: Contains a single amino group, leading to different chemical properties.
Uniqueness: The presence of both the fluorine atom and the diaminomethylidene group in 4-(Diaminomethylidene)-3-fluorocyclohexa-2,5-dien-1-one makes it unique, providing a balance of stability, reactivity, and potential biological activity that is not found in similar compounds.
Propiedades
IUPAC Name |
2-fluoro-4-hydroxybenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O/c8-6-3-4(11)1-2-5(6)7(9)10/h1-3,11H,(H3,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUSXFRXPBFKGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)C(=N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30421724 |
Source


|
| Record name | 4-(Diaminomethylidene)-3-fluorocyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30421724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
740769-45-3 |
Source


|
| Record name | 4-(Diaminomethylidene)-3-fluorocyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30421724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Ethynylbicyclo[2.2.2]octane](/img/structure/B7809538.png)
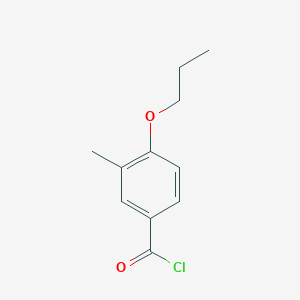
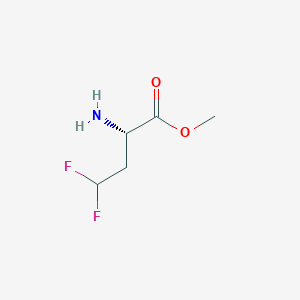
![3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid](/img/structure/B7809572.png)
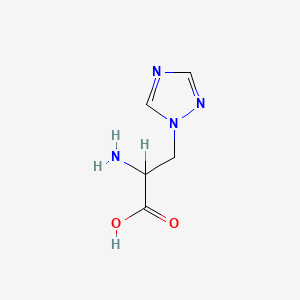
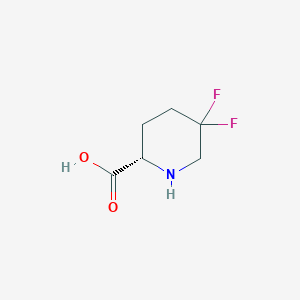

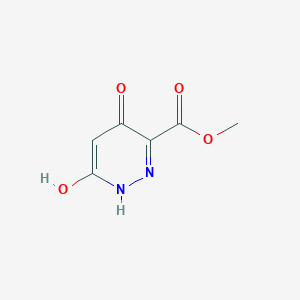
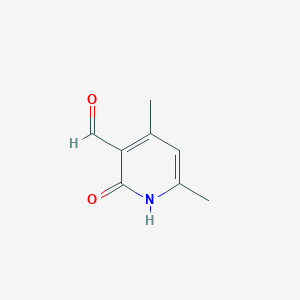
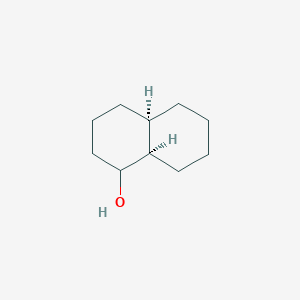
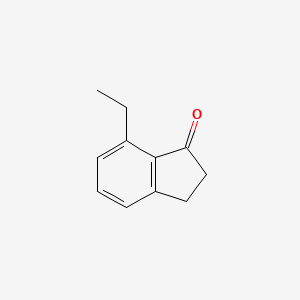
![3-Formylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B7809619.png)

